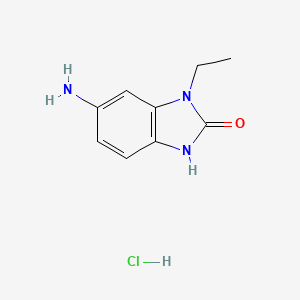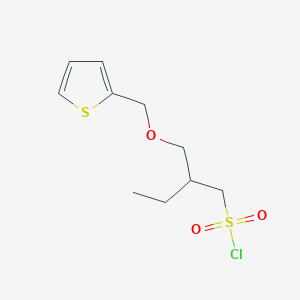
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H15ClO3S2. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents. One common method includes the reaction of thiophene-2-methanol with butane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler analog with similar reactivity but lacking the butane-1-sulfonyl group.
Thiophene-2-methanesulfonyl chloride: Another analog with a methanesulfonyl group instead of the butane-1-sulfonyl group.
Uniqueness
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of both the thiophene ring and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C10H15ClO3S2 |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
2-(thiophen-2-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S2/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h3-5,9H,2,6-8H2,1H3 |
Clé InChI |
SMXDCWMHWFSSAO-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC1=CC=CS1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
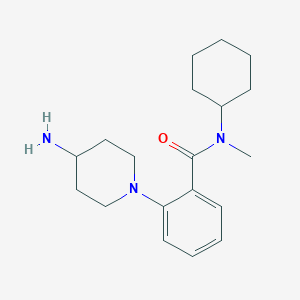
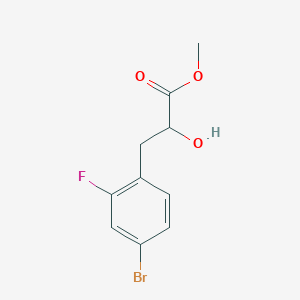

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
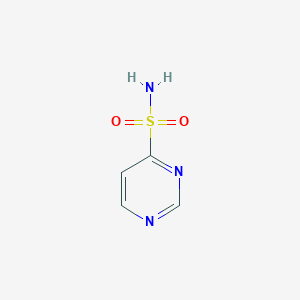
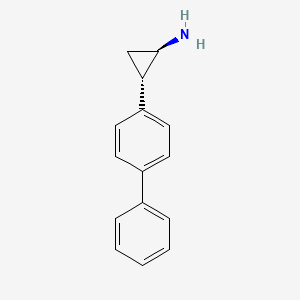
![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
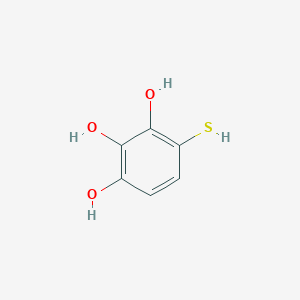
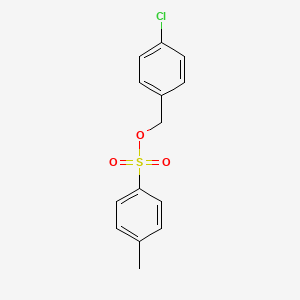
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

